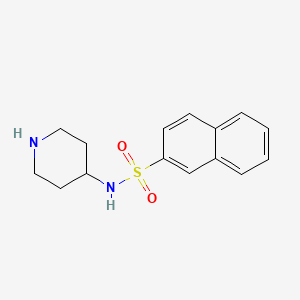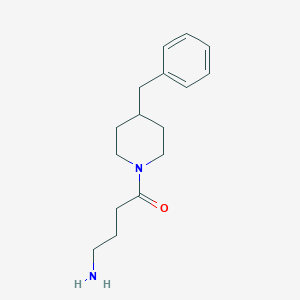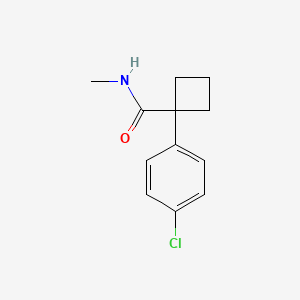![molecular formula C11H15FN2O2S B7518743 1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
1-[(2-Fluorophenyl)methylsulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Fluorophenyl)methylsulfonyl]piperazine, commonly known as FMP, is a chemical compound used in scientific research. It is a piperazine derivative that has gained attention due to its potential therapeutic applications.
Applications De Recherche Scientifique
FMP has been studied for its potential therapeutic applications in various diseases. It has been found to have an inhibitory effect on the growth of cancer cells, particularly in breast cancer, lung cancer, and glioblastoma. FMP has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, FMP has been studied for its potential use in the treatment of depression and anxiety disorders.
Mécanisme D'action
The mechanism of action of FMP is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. FMP has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
FMP has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the expression of genes involved in cancer cell growth and proliferation. FMP has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMP in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
Future research on FMP could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of FMP and to identify any potential side effects or toxicity. Finally, research could be conducted to develop new synthetic methods for FMP that improve its solubility and ease of use in experiments.
Conclusion:
In conclusion, FMP is a piperazine derivative that has potential therapeutic applications in various diseases. Its synthesis method involves the reaction of 1-(2-fluorobenzyl) piperazine with methanesulfonyl chloride in the presence of a base. FMP has been shown to have antitumor, anticonvulsant, and anxiolytic effects. While FMP has potential advantages for lab experiments, such as its therapeutic applications, its low solubility in water may limit its use in certain experiments. Future research on FMP could focus on its potential therapeutic applications in other diseases, elucidating its mechanism of action, and developing new synthetic methods that improve its solubility and ease of use in experiments.
Méthodes De Synthèse
The synthesis of FMP involves the reaction of 1-(2-fluorobenzyl) piperazine with methanesulfonyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified through crystallization or column chromatography.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-11-4-2-1-3-10(11)9-17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWKGYQDMJZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
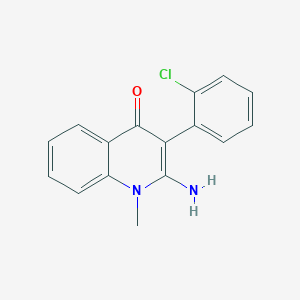
![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)
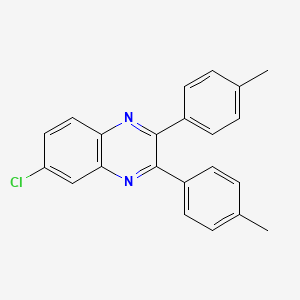

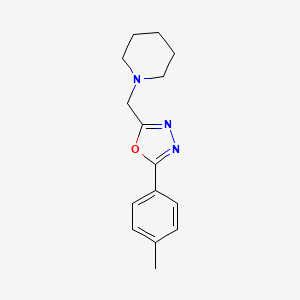
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)


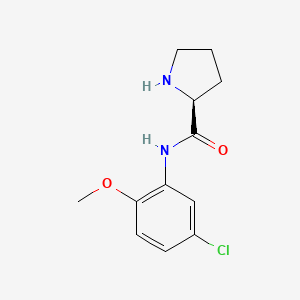
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
